molecular formula C20H20N2S B3985903 (1-BENZYL-1H-INDOL-3-YL)(1-PYRROLIDINYL)METHANETHIONE

(1-BENZYL-1H-INDOL-3-YL)(1-PYRROLIDINYL)METHANETHIONE

Cat. No.: B3985903
M. Wt: 320.5 g/mol
InChI Key: LJLGKHVQISRMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzyl-1H-indol-3-yl)(1-pyrrolidinyl)methanethione is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system fused with a pyrrolidine ring and a methanethione group, making it a unique structure with potential biological activities.

Preparation Methods

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-indol-3-yl)(1-pyrrolidinyl)methanethione involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(1-benzylindol-3-yl)-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S/c23-20(21-12-6-7-13-21)18-15-22(14-16-8-2-1-3-9-16)19-11-5-4-10-17(18)19/h1-5,8-11,15H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLGKHVQISRMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-BENZYL-1H-INDOL-3-YL)(1-PYRROLIDINYL)METHANETHIONE
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(1-BENZYL-1H-INDOL-3-YL)(1-PYRROLIDINYL)METHANETHIONE
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(1-BENZYL-1H-INDOL-3-YL)(1-PYRROLIDINYL)METHANETHIONE
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(1-BENZYL-1H-INDOL-3-YL)(1-PYRROLIDINYL)METHANETHIONE
Reactant of Route 6
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(1-BENZYL-1H-INDOL-3-YL)(1-PYRROLIDINYL)METHANETHIONE

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